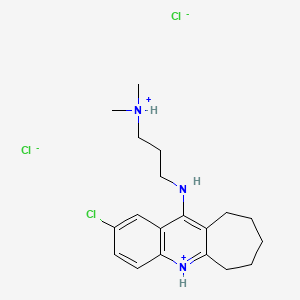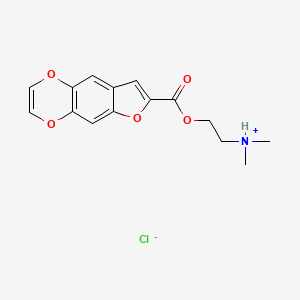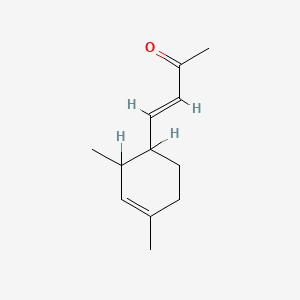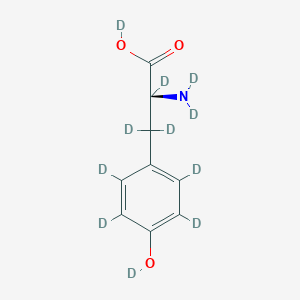
Ethyl,1-methyl-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl,1-methyl-(9ci) is a chemical compound with the molecular formula C3H10N2. It is also known as 1-Ethyl-1-methylhydrazine. This compound is a derivative of hydrazine, which is a simple diamine. Ethyl,1-methyl-(9ci) is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of Ethyl,1-methyl-(9ci) can be achieved through several methods. One common synthetic route involves the reaction of ethylhydrazine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) and requires the presence of a base like sodium hydroxide to facilitate the reaction. The product is then purified through distillation or recrystallization.
Industrial production of Ethyl,1-methyl-(9ci) often involves large-scale chemical reactors where the reactants are continuously fed into the system, and the product is collected and purified using advanced separation techniques such as chromatography or distillation.
Chemical Reactions Analysis
Ethyl,1-methyl-(9ci) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines or other reduced nitrogen species.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or methyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl,1-methyl-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials. It is also used as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl,1-methyl-(9ci) involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, attacking electrophilic centers in other molecules. It can also participate in redox reactions, transferring electrons to or from other species. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Ethyl,1-methyl-(9ci) can be compared with other similar compounds such as:
Methylhydrazine: A simpler derivative of hydrazine with only one methyl group.
Ethylhydrazine: Another derivative with an ethyl group instead of a methyl group.
Dimethylhydrazine: A compound with two methyl groups attached to the hydrazine moiety.
Ethyl,1-methyl-(9ci) is unique in its combination of ethyl and methyl groups, which gives it distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
2025-55-0 |
|---|---|
Molecular Formula |
C3H7 |
Molecular Weight |
43.09 g/mol |
InChI |
InChI=1S/C3H7/c1-3-2/h3H,1-2H3 |
InChI Key |
HNUALPPJLMYHDK-UHFFFAOYSA-N |
Canonical SMILES |
C[CH]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)




![1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B13730487.png)
![3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13730488.png)


![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B13730517.png)
